N-(4-bromophenyl)-3-(cyclobutylformamido)propanamide
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Overview
Description
N-(4-bromophenyl)-3-(cyclobutylformamido)propanamide is an organic compound characterized by the presence of a bromophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-(cyclobutylformamido)propanamide typically involves the reaction of 4-bromophenylamine with cyclobutylformamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-(cyclobutylformamido)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-bromophenyl)-3-(cyclobutylformamido)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-(cyclobutylformamido)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)propanamide: Shares the bromophenyl group but lacks the cyclobutylformamido moiety.
N-(4-bromophenyl)thiourea: Contains a thiourea group instead of the propanamide backbone.
Uniqueness
N-(4-bromophenyl)-3-(cyclobutylformamido)propanamide is unique due to the presence of both the bromophenyl and cyclobutylformamido groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H17BrN2O2 |
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Molecular Weight |
325.20 g/mol |
IUPAC Name |
N-[3-(4-bromoanilino)-3-oxopropyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C14H17BrN2O2/c15-11-4-6-12(7-5-11)17-13(18)8-9-16-14(19)10-2-1-3-10/h4-7,10H,1-3,8-9H2,(H,16,19)(H,17,18) |
InChI Key |
JVWPOAWVCPPERO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NCCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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